2-Methylfuro[3,2-b]pyridin-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylfuro[3,2-b]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-8(10)7-6(11-5)3-2-4-9-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWMWBGVFNTLPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618162 | |
| Record name | 2-Methylfuro[3,2-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107096-03-7 | |
| Record name | 2-Methylfuro[3,2-b]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 Methylfuro 3,2 B Pyridin 3 2h One
Established Synthetic Routes to Furo[3,2-b]pyridin-3(2H)-one Scaffolds
The construction of the furo[3,2-b]pyridin-3(2H)-one scaffold can be approached by forming the furan (B31954) ring onto a pre-existing pyridine (B92270) or by constructing the pyridine ring from a furan derivative. The former is more commonly documented.
The formation of the furan ring is typically the key step in synthesizing the furo[3,2-b]pyridine (B1253681) core. This is most often achieved through an intramolecular cyclization of a suitably functionalized pyridine precursor. A prominent strategy involves the cyclization of a 3-alkynyl-2-pyridone. The necessary alkyne functionality is commonly introduced via a Sonogashira cross-coupling reaction between a 3-halo-2-hydroxypyridine and a terminal alkyne. nih.govwikipedia.org Once the alkynylpyridine is formed, the furan ring is closed via an intramolecular reaction, often catalyzed by a transition metal.
Alternative methods include tandem cyclization processes. For instance, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo tandem cyclization to form complex pyridin-4(5H)-one systems, demonstrating a pathway where the pyridone ring is formed through the cyclization of cyano and oxycarbonyl groups. researchgate.net Iodocyclization of phenylethynyl-substituted heterocycles also presents a viable route for furan ring annulation. rsc.org
While less common for this specific scaffold, methods for constructing the pyridine ring are well-established in organic synthesis. These can involve annulation reactions where the pyridine ring is built onto a furan precursor. For example, efficient annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes can produce 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be aromatized to the final product. rsc.org Another approach involves a base-catalyzed sequential 1,4-addition, intramolecular cyclization, and aromatization cascade to construct the fused pyridine ring. researchgate.net These methods highlight the versatility of building the heterocyclic system from different starting points.
Specific Synthesis of 2-Methylfuro[3,2-b]pyridin-3(2H)-one
The specific synthesis of this compound is best achieved by applying the general strategies of furan ring annulation to precursors bearing the required methyl substituent. The most direct pathway involves a palladium-catalyzed coupling and subsequent cyclization.
The synthesis logically begins with a pyridine derivative that contains the necessary functionalities for building the fused furanone ring. A suitable starting material is a 3-halo-2-pyridone, such as 3-iodo-pyridin-2(1H)-one. This precursor contains the hydroxyl group (in its tautomeric pyridone form) required for the final cyclization and a halogen atom that serves as a handle for introducing the rest of the furan ring structure via cross-coupling. The other key reactant is prop-1-yne, which provides the three carbon atoms, including the C2-methyl group, of the furanone ring.
| Role | Compound Name | Structure |
| Pyridine Precursor | 3-Iodo-pyridin-2(1H)-one | I-C₅H₃N-OH |
| Furan Precursor | Prop-1-yne | CH₃-C≡CH |
| Catalyst System | Palladium catalyst, Copper co-catalyst | e.g., Pd(PPh₃)₄, CuI |
| Base | Amine Base | e.g., Triethylamine (Et₃N) |
| Solvent | Organic Solvent | e.g., Tetrahydrofuran (THF) |
Palladium catalysis is central to the synthesis of this compound. The Sonogashira coupling is a cornerstone of palladium-catalyzed cross-coupling reactions. organic-chemistry.org It involves a catalytic cycle where palladium(0) undergoes oxidative addition into the carbon-iodine bond of the pyridone. Simultaneously, copper(I) acetylide is formed from prop-1-yne, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting complex yields the coupled product, 3-(prop-1-yn-1-yl)pyridin-2(1H)-one, and regenerates the palladium(0) catalyst. wikipedia.org
Following this coupling, the intramolecular cyclization occurs. This 5-exo-dig cyclization involves the nucleophilic attack of the pyridone oxygen onto the alkyne. This step can also be facilitated by the palladium catalyst, which can act as a Lewis acid to activate the alkyne toward nucleophilic attack. This domino copper-free, palladium-catalyzed Sonogashira cross-coupling/6π-aza cyclization sequence provides an efficient route to fused pyridines. nih.gov A similar palladium-catalyzed approach involving dual C-H activation of 3-phenoxypyridine 1-oxides has been used to synthesize the related benzofuro[3,2-b]pyridine scaffold, showcasing the power of palladium in facilitating such cyclizations. nih.gov
| Catalyst Component | Example | Function |
| Palladium(0) Precatalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Main catalyst for C-C bond formation |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |
Reaction Conditions and Catalytic Systems
Ultrasound-Assisted Synthesis Protocols
The application of ultrasound in organic synthesis has gained considerable traction as a green and efficient method to promote chemical reactions. Sonochemical methods can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. While specific ultrasound-assisted protocols for the direct synthesis of this compound are not extensively documented, related methodologies for the synthesis of the parent furo[3,2-b]pyridine ring system provide a strong basis for its potential application.
One relevant approach involves the ultrasound-assisted, one-pot synthesis of 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net This method utilizes a Palladium/Copper-catalyzed coupling of a substituted 2-hydroxypyridine with a terminal alkyne, followed by heteroannulation. Adapting this for the synthesis of the target molecule would likely involve the use of a propargyl alcohol derivative to introduce the necessary functionality for the formation of the 3(2H)-one moiety. The key advantage of employing ultrasound in this context is the enhanced mass transfer and the generation of localized high temperatures and pressures, which can significantly accelerate the catalytic cycle.
The general reaction scheme can be envisioned as the coupling of a suitable 2-hydroxypyridine precursor with a protected 1-propyne derivative under ultrasonic irradiation. Subsequent deprotection and intramolecular cyclization would yield the desired this compound. The conditions for such a reaction, based on analogous systems, are presented in the table below.
| Parameter | Condition |
| Catalyst | Pd/C-CuI |
| Ligand | PPh₃ |
| Base | Et₃N |
| Solvent | Ethanol |
| Energy Source | Ultrasound Irradiation |
| Temperature | Room Temperature to mild heating |
| Reaction Time | Typically shorter than conventional methods |
This sonochemical approach offers a promising and environmentally benign alternative to traditional, often harsh, synthetic methods for constructing the furo[3,2-b]pyridine core.
Derivatization Strategies of this compound
The chemical reactivity of this compound allows for a variety of derivatization strategies, enabling the synthesis of a library of analogues for further investigation. These modifications can be broadly categorized into functionalization of the furan moiety, modifications of the pyridine nucleus, and stereoselective synthesis of chiral derivatives.
Functionalization at the Furan Moiety
The furanone ring of this compound presents several sites for functionalization. The presence of the carbonyl group and the adjacent methyl group influences the reactivity of this part of the molecule.
One potential reaction is the condensation with various electrophiles at the C-2 position, alpha to the carbonyl group. This can be achieved by generating the corresponding enolate under basic conditions. Subsequent reaction with aldehydes, for instance, could lead to aldol-type condensation products.
Furthermore, the carbonyl group itself can undergo reactions typical of ketones. For example, reduction with a suitable reducing agent would yield the corresponding alcohol, 2-methyl-2,3-dihydrofuro[3,2-b]pyridin-3-ol. Reaction with Grignard reagents or other organometallic nucleophiles could introduce a variety of substituents at the C-3 position.
The interaction of related furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles has been studied, revealing that the reaction pathway is dependent on the nature of the nucleophile. beilstein-journals.org While condensation with aliphatic amines can lead to the formation of enamines, reactions with dinucleophiles may result in the opening of the furan ring followed by recyclization. beilstein-journals.org This suggests that the furanone moiety in this compound could be a versatile handle for constructing more complex heterocyclic systems.
Modifications of the Pyridine Nucleus
The pyridine ring of the furo[3,2-b]pyridine system is generally susceptible to electrophilic substitution, although the fused furanone ring will influence the regioselectivity of such reactions. The nitrogen atom in the pyridine ring can be targeted for N-alkylation or N-oxidation, which can further modify the electronic properties and reactivity of the entire molecule.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, would be expected to occur on the pyridine ring. The directing effects of the fused furanone ring and the pyridine nitrogen would need to be considered to predict the likely position of substitution.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, a halogenated derivative of this compound would first need to be synthesized. For example, chlorination or bromination of the pyridine ring would provide a handle for subsequent cross-coupling with a wide range of boronic acids, organostannanes, or alkenes.
Stereoselective Synthesis of Chiral Derivatives
The development of stereoselective synthetic methods to introduce chirality into the this compound scaffold is a crucial step toward the exploration of its potential in applications where specific stereoisomers are required.
Chirality can be introduced at the C-2 position, which is a stereocenter. A potential strategy for the stereoselective synthesis of chiral derivatives would involve an asymmetric alkylation of the enolate of the corresponding demethylated furo[3,2-b]pyridin-3(2H)-one using a chiral phase-transfer catalyst or a chiral auxiliary.
Alternatively, kinetic resolution of a racemic mixture of this compound could be employed. This could be achieved through enzymatic hydrolysis or acylation, where one enantiomer reacts preferentially, allowing for the separation of the unreacted enantiomer.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.in For the synthesis of this compound, several green chemistry approaches can be considered.
As discussed in section 2.2.2.2, the use of ultrasound irradiation is a key green technique that can reduce reaction times and energy consumption. nih.govsemanticscholar.org Similarly, microwave-assisted synthesis is another energy-efficient method that can accelerate reactions and improve yields. nih.gov
The choice of solvent is another critical aspect of green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol, or ionic liquids. Solvent-free reaction conditions, where the reactants are ground together, also represent a highly environmentally friendly approach.
The use of catalysts that are recyclable and non-toxic is also a central tenet of green chemistry. For instance, in the context of the palladium-catalyzed synthesis of the furo[3,2-b]pyridine core, employing a heterogeneous catalyst like Pd/C allows for easier separation and potential reuse of the catalyst. nih.govresearchgate.net
Multi-component reactions (MCRs) , where three or more reactants are combined in a single step to form a complex product, are highly atom-economical and reduce the number of synthetic steps and purification procedures. nih.gov Designing an MCR for the synthesis of this compound would be a significant advancement in its green synthesis.
By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.
Advanced Spectroscopic and Computational Analysis of 2 Methylfuro 3,2 B Pyridin 3 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 2-Methylfuro[3,2-b]pyridin-3(2H)-one, a combination of ¹H, ¹³C, and 2D NMR techniques would provide an unambiguous structural assignment.
¹H NMR Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to show distinct signals for the methyl group, the methine proton at the C2 position, and the three aromatic protons on the pyridine (B92270) ring.
The methyl protons (2-CH₃) would appear as a doublet due to coupling with the adjacent methine proton (H2). The methine proton (H2), in turn, would be a quartet, coupled to the three methyl protons. Its chemical shift would be influenced by the adjacent oxygen atom and the carbonyl group. The three protons on the pyridine ring (H5, H6, and H7) would exhibit chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine. H5 is expected to be the most downfield of the three due to its proximity to the pyridine nitrogen.
The predicted chemical shifts and coupling constants are summarized in the table below, based on analyses of similar furo-pyridine and benzofuro[3,2-b]pyridine systems. rsc.orgresearchgate.net
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
|---|---|---|---|---|
| H5 | 8.3 - 8.5 | dd | J₅,₆ ≈ 4.5 Hz, J₅,₇ ≈ 1.5 Hz | Adjacent to pyridine nitrogen |
| H7 | 7.9 - 8.1 | dd | J₇,₆ ≈ 8.0 Hz, J₇,₅ ≈ 1.5 Hz | Para to pyridine nitrogen |
| H6 | 7.2 - 7.4 | dd | J₆,₇ ≈ 8.0 Hz, J₆,₅ ≈ 4.5 Hz | Coupled to both H5 and H7 |
| H2 | 4.6 - 4.9 | q | J₂,CH₃ ≈ 7.0 Hz | Methine proton adjacent to oxygen and C=O |
¹³C NMR Chemical Shift Analysis and Correlation with Electronic Properties
The ¹³C NMR spectrum provides critical information about the carbon skeleton. For this compound, eight distinct carbon signals are expected.
The most downfield signal would be the carbonyl carbon (C3) of the furanone ring, typically appearing in the δ 170-175 ppm range, although in related pyridone systems, this can be further upfield (δ 158–164). researchgate.net The carbons of the pyridine ring (C5, C7, C8a) are expected in the aromatic region, with their shifts influenced by the nitrogen atom and the fused furanone ring. The C2 carbon, bonded to the oxygen atom, would also be significantly downfield. The methyl carbon would appear at the highest field.
The electronic properties of the molecule are directly reflected in the ¹³C chemical shifts. The electron-withdrawing nature of the carbonyl group and the pyridine nitrogen atom leads to a general deshielding of the carbons in the heterocyclic system.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C3 | 170 - 175 | Carbonyl carbon |
| C8a | 160 - 164 | Bridgehead carbon adjacent to N |
| C5 | 148 - 152 | Pyridine carbon adjacent to N (α-carbon) |
| C7 | 135 - 140 | Pyridine carbon para to N (γ-carbon) |
| C4a | 125 - 130 | Bridgehead carbon |
| C6 | 120 - 124 | Pyridine carbon meta to N (β-carbon) |
| C7a | 115 - 120 | Bridgehead carbon adjacent to O |
| C2 | 80 - 85 | Chiral carbon bonded to O |
2D NMR Techniques (COSY, HMBC, HSQC) for Comprehensive Structure Confirmation
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between H5, H6, and H7 on the pyridine ring, and crucially, between the H2 methine proton and the 2-CH₃ methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H5 to C5, H2 to C2, etc.).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular framework. Expected key correlations include:
From the methyl protons (2-CH₃) to C2 and the carbonyl carbon C3.
From the H2 proton to C3, C7a, and the methyl carbon.
From the H5 proton to C7, C4a, and C8a.
From the H7 proton to C5 and C8a.
Together, these 2D NMR experiments would provide a comprehensive and definitive confirmation of the this compound structure.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₇NO₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺, which is calculated to be 149.0477.
The fragmentation pathways under electron impact (EI) ionization can be predicted based on the structure. The molecule contains both a furanone and a pyridine ring, leading to characteristic fragmentation patterns.
Loss of CO: A common fragmentation for lactones and ketones is the neutral loss of a carbon monoxide molecule (28 Da) from the furanone ring, leading to a fragment ion at m/z 121.
Loss of Methyl Radical: Cleavage of the methyl group (•CH₃, 15 Da) would result in a fragment at m/z 134.
Retro-Diels-Alder type cleavage: The bicyclic system may undergo ring cleavage. For instance, cleavage of the furanone ring could lead to various smaller fragments.
Pyridine Ring Fragmentation: Subsequent fragmentation of ions containing the pyridine ring could involve the loss of HCN (27 Da).
Studying the fragmentation of related 3(2H)-furanones provides a model for these expected pathways. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present and the electronic system of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the absorption of the carbonyl group. A strong, sharp absorption band is predicted for the C=O stretch of the lactam functional group. Based on data from analogous furo[3,4-c]pyridin-1(3H)-ones and other pyridones, this peak is expected in the range of 1660-1720 cm⁻¹. researchgate.netresearchgate.net Other significant peaks would include C-H stretching from the aromatic and aliphatic portions (~2900-3100 cm⁻¹), C=N and C=C stretching vibrations from the pyridine ring (~1550-1620 cm⁻¹), and C-O stretching from the furan (B31954) ring ether linkage (~1050-1150 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is sensitive to the conjugated system and the presence of heteroatoms. The furo[3,2-b]pyridine (B1253681) core constitutes the primary chromophore. The spectrum is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. The exact position of the absorption maxima (λ_max) would be highly dependent on the solvent, largely due to the keto-enol tautomerism. researchgate.net In polar solvents, which can stabilize the more polar keto tautomer, the spectrum might differ significantly from that in nonpolar solvents, where the enol form could be more prevalent.
Quantum Chemical Studies and Theoretical Calculations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data. thermofisher.com For this compound, these studies would provide invaluable insights.
Geometry Optimization: DFT calculations can determine the most stable three-dimensional structure of both the keto and enol tautomers, providing bond lengths and angles.
Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions. Comparing these calculated spectra with experimental data is a powerful method for structure verification. For instance, a mismatch between experimental and calculated IR frequencies can be corrected using established scaling factors.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic properties, reactivity, and the nature of the electronic transitions observed in the UV-Vis spectrum. The energy gap between HOMO and LUMO is a key indicator of the molecule's kinetic stability.
These computational methods provide a theoretical framework that substantiates and helps interpret the complex data obtained from various spectroscopic techniques.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT calculations would be employed to determine the optimized molecular geometry of this compound. This would involve calculating bond lengths, bond angles, and dihedral angles to predict the most stable three-dimensional structure of the molecule. Furthermore, DFT would be used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MESP) Surface Analysis
An MESP surface map would be generated to visualize the electron density distribution around the molecule. This color-coded map identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). Such a map is invaluable for predicting the sites of electrophilic and nucleophilic attack, thus providing insight into the molecule's reactivity in chemical reactions.
Prediction of Reactivity Descriptors
From the DFT-calculated electronic properties, various global reactivity descriptors could be calculated. These include electronegativity, chemical hardness, chemical softness, and the electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other compounds.
Solvatochromic Studies and Electronic Absorption Spectra Prediction
Theoretical solvatochromic studies, likely using Time-Dependent DFT (TD-DFT) in conjunction with a polarizable continuum model (PCM), would predict the electronic absorption spectra of the molecule in different solvents. By calculating the UV-Vis absorption wavelengths, insights into the electronic transitions and the effect of solvent polarity on these transitions could be gained.
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study would be the definitive method to determine the precise solid-state structure of this compound. This technique would provide highly accurate data on bond lengths, bond angles, and the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-π stacking in the solid state. While crystallographic data exists for isomers, none was found for the title compound.
Biological and Pharmacological Investigations of 2 Methylfuro 3,2 B Pyridin 3 2h One and Its Derivatives
Medicinal Chemistry Significance of Furo[3,2-b]pyridine (B1253681) Scaffolds
The furo[3,2-b]pyridine core is a fused heterocyclic ring system that has garnered significant attention in medicinal chemistry, where it is regarded as a "privileged scaffold." nih.govresearchgate.net This designation stems from its versatile structure, which serves as a foundational template for developing a wide array of biologically active compounds. nih.gov The unique arrangement of a furan (B31954) ring fused to a pyridine (B92270) ring provides a rigid framework with specific electronic properties and hydrogen-bonding capabilities, making it an ideal starting point for designing targeted therapeutic agents. researchgate.netresearchgate.net
A primary area of significance for the furo[3,2-b]pyridine scaffold is in the development of kinase inhibitors. nih.govresearchgate.net Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The furo[3,2-b]pyridine motif has been successfully employed as the central structure for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.netresearchgate.net Furthermore, this scaffold has proven effective in creating modulators for critical cellular signaling pathways, most notably the Hedgehog (Hh) signaling pathway, which plays a vital role in embryonic development and has been implicated in the formation of various cancers when improperly activated. nih.govresearchgate.netresearchgate.net The adaptability of the furo[3,2-b]pyridine structure allows for synthetic modifications, enabling researchers to fine-tune the biological activity and selectivity of the resulting derivatives. nih.gov
In Vitro Biological Activity Studies
Antimicrobial Activity
Derivatives of the parent furo[3,2-b]pyridine scaffold have demonstrated notable antimicrobial properties in various in vitro studies. Research into novel annulated furo[3,2-b]pyridines has shown that these compounds can exhibit significant inhibitory action against various microbial strains. researchgate.net
For instance, a study involving newly synthesized hetero-annulated furochromenofuropyridines revealed high inhibition against fungal strains. researchgate.net Specifically, compounds designated as 3 and 8 in the study showed promising, broad-spectrum inhibitory effects against all tested microorganisms, which included both fungal and bacterial species. researchgate.net Other related pyridine derivatives have also been reported to possess antibacterial activity against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.govekb.eg For example, certain pyrano[2,3-b]pyridine derivatives exhibited effective to moderate action against these microorganisms, with one compound showing up to 90% inhibition against Staphylococcus aureus. ekb.eg The antimicrobial potential of these scaffolds highlights their importance as a basis for the development of new anti-infective agents. nih.govnih.gov
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives This table is based on data from studies on related pyridine structures, illustrating the general antimicrobial potential of the class.
| Compound Type | Test Organism | Activity/Measurement |
|---|---|---|
| Pyrano[2,3-b]Pyridine Derivative | Staphylococcus aureus | Up to 90% inhibition |
| Nicotinic Acid Hydrazide Derivatives | S. aureus, B. subtilis, E. coli | MIC = 6.25–12.5 μg/mL |
| Mannich Pyrrol-Pyridine Bases | E. coli, S. typhi, B. subtilis | Moderate activity |
| Furochromenofuropyridine (Comp. 8) | Various microorganisms | Good inhibitory effects |
Anticancer and Cytotoxic Properties
The furo[3,2-b]pyridine scaffold and its derivatives are a major focus of anticancer research due to their ability to inhibit cancer cell proliferation and induce programmed cell death through various mechanisms.
Numerous studies have demonstrated the potent cytotoxic effects of furo[3,2-b]pyridine derivatives against a range of human cancer cell lines. Trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) derivatives, for example, have shown promising anticancer activity against neuroblastoma (Neuro-2a), cervical cancer (HeLa), lung cancer (A549), and colon cancer (COLO 205) cell lines, with most compounds being active at concentrations below 25 μM. nih.gov
Specifically, certain derivatives have been identified as highly potent, with IC50 values in the low micromolar range. nih.gov For example, a compound designated 12a in one study exhibited an IC50 value of 3.6 μM, while another, 7 , had an IC50 of 5.8 μM. nih.gov Similarly, research on 2,4-disubstituted furo[3,2-b]indole derivatives found that compound 10a had significant and selective inhibitory activity against A498 renal cancer cells. nih.gov The cytotoxic potential of these compounds underscores their potential as lead structures for developing new anticancer therapies. chemijournal.comarabjchem.orgekb.eg
Table 2: In Vitro Cytotoxicity (IC50) of Selected Furopyridine Derivatives Against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12a (TFM-furopyridine) | Multiple | 3.6 |
| Compound 7 (TFM-furopyridine) | Multiple | 5.8 |
| Compound 6g (TFM-furopyridine) | Multiple | 10.0 |
| Compound 10a (TFM-furopyridine) | Multiple | 10.7 |
| Compound 4-CP.P (Pyrano[3,2-c]pyridine) | MCF-7 (Breast) | 60 |
| Compound P.P (Pyrano[3,2-c]pyridine) | MCF-7 (Breast) | 100 |
Beyond simply halting cell growth, many furo[3,2-b]pyridine derivatives actively induce apoptosis, or programmed cell death, in cancer cells. This is a critical characteristic for an effective anticancer agent. Studies on related pyrano[3,2-c]pyridine compounds have shown they can inhibit the proliferation of MCF-7 breast cancer cells by triggering apoptosis. nih.gov
The mechanism of apoptosis induction often involves arresting the cell cycle at specific checkpoints. For instance, treatment with the pyrano-pyridine derivative 4-CP.P led to an increase in the sub-G1 population in the cell cycle of MCF-7 cells, which is a hallmark of apoptosis. nih.gov This process is often accompanied by the externalization of phosphatidylserine (B164497) on the cell membrane, another key apoptotic event. nih.gov Further investigations into related compounds have revealed that apoptosis can be triggered through caspase-dependent pathways. nih.gov The activation of initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3) is a central mechanism by which these compounds lead to the systematic dismantling of cancer cells. nih.govwaocp.org
A key aspect of the anticancer activity of furo[3,2-b]pyridines is their ability to modulate crucial intracellular signaling pathways that are often dysregulated in cancer. nih.gov Research has specifically identified certain 3,5,7-trisubstituted furo[3,2-b]pyridines as potent, sub-micromolar modulators of the Hedgehog (Hh) signaling pathway. nih.govresearchgate.net The Hh pathway is essential for normal embryonic development but its aberrant activation in adults is linked to the growth and survival of various malignancies. researchgate.net
In vitro studies using GLI-dependent reporter gene assays have confirmed that furo[3,2-b]pyridine derivatives can effectively inhibit Hh signaling. researchgate.net For example, a derivative known as 23a was shown to inhibit purmorphamine-induced Hh signaling in a dose-dependent manner. researchgate.net This inhibition was further validated by RT-qPCR analysis, which showed a reduction in the expression of Hh target genes. researchgate.net By interfering with this pathway, these compounds can disrupt the signals that cancer cells rely on for growth and proliferation, making the furo[3,2-b]pyridine scaffold a valuable tool for developing targeted cancer therapies. nih.gov
Topoisomerase Inhibitory Activity
Research into the anticancer potential of the broader furopyridine class has identified notable topoisomerase inhibitory activity. While studies on 2-Methylfuro[3,2-b]pyridin-3(2H)-one itself are limited, investigations into structurally related compounds, such as 2-chlorophenyl-substituted benzofuro[3,2-b]pyridines, have shown significant inhibition of both topoisomerase I and II. A series of these compounds exhibited excellent topoisomerase II inhibitory activity, and structure-activity relationship (SAR) studies highlighted the critical role of the chlorine substitution in achieving this potent inhibition. gavinpublishers.com Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription, making them validated targets for cancer therapy. nih.gov The catalytic inhibition of these enzymes can lead to DNA breaks and the failure of chromosome segregation, ultimately inducing cell death in rapidly proliferating cancer cells. nih.gov
Kinase Inhibition (e.g., CLKs)
The furo[3,2-b]pyridine core is a recognized scaffold for developing potent and highly selective kinase inhibitors. mdpi.com Specifically, it has been identified as a novel framework for inhibitors of cdc-like kinases (CLKs). mdpi.com Through synthetic exploration and optimization, a subseries of 3,5-disubstituted furo[3,2-b]pyridines yielded potent, cell-active, and exceptionally selective CLK inhibitors. mdpi.com CLKs are a family of dual-specificity kinases that play a crucial role in regulating pre-mRNA splicing, a fundamental process for gene expression. The dysregulation of splicing is a hallmark of various diseases, including cancer, making CLK inhibitors a promising area of therapeutic development.
SIRT1 Inhibition
Compounds featuring the furo[3,2-b]pyridine framework have demonstrated inhibitory activity against Sirtuin 1 (SIRT1). nih.gov SIRT1 is a NAD+-dependent deacetylase that targets numerous proteins involved in metabolism, inflammation, and cell survival. researchgate.net In a study focused on synthesizing 2-substituted furo[3,2-b]pyridines, one derivative, designated as compound 3b, showed encouraging inhibition of SIRT1 alongside cytotoxic activity against breast cancer cell lines (MDA-MB-231 and MCF-7). nih.gov The inhibition of SIRT1 is being explored as a therapeutic strategy in oncology, as the enzyme can promote cancer cell survival and resistance to therapy. nih.gov
Neuroactive Properties and Receptor Modulation (e.g., 5-HT1F receptor agonists)
One of the most well-documented activities of the furo[3,2-b]pyridine scaffold is its role as a bioisostere for indole (B1671886) in the development of selective 5-HT1F receptor agonists. The 5-HT1F receptor is a key target for the acute treatment of migraine, and agonists can inhibit neurogenic inflammation in the dura, a key process in migraine pathology.
Initial research identified that replacing the indole nucleus of known agonists with a furo[3,2-b]pyridine core could produce compounds with similar 5-HT1F receptor affinity but, crucially, improved selectivity over other 5-HT1 receptor subtypes like 5-HT1A, 5-HT1B, and 5-HT1D. This enhanced selectivity is desirable to avoid potential side effects associated with activity at these other receptors. For instance, the C-5 acetamide (B32628) derivative of a pyrrolo[3,2-b]pyridine analogue was found to be over 100-fold selective for the 5-HT1F receptor over the 5-HT1A, 5-HT1B, and 5-HT1D receptors. doaj.org
Further studies led to the identification of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide as a potent and selective 5-HT1F receptor agonist with potential for migraine treatment. These investigations demonstrated that the 5-HT1F receptor is less discriminating in its preference for an indole nucleus versus a furo[3,2-b]pyridine nucleus compared to other 5-HT1 receptor subtypes.
Table 1: 5-HT Receptor Binding Affinity and Functional Activity of Furo[3,2-b]pyridine Analogues Data extracted from research on bioisosteric replacement of indole with furo[3,2-b]pyridine.
| Compound | 5-HT1F Ki (nM) | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1D Ki (nM) | 5-HT1F Agonist Efficacy (% of 5-HT max) |
| Indole Analogue 1 | 2.1 (± 0.2) | 12 (± 1) | 280 (± 30) | 150 (± 20) | 78 (± 4) |
| Pyrrolo[3,2-b]pyridine Analogue 2 | 11 (± 1) | 13 (± 1) | 1500 (± 200) | 480 (± 50) | 80 (± 5) |
| 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (5) | 2.8 (± 0.3) | 320 (± 40) | 1100 (± 100) | 540 (± 60) | 85 (± 6) |
Ki values represent the binding affinity (lower is stronger). Efficacy is the maximal stimulation relative to serotonin (B10506) (5-HT). Data is presented as mean (± SEM).
Anti-inflammatory Activity
The anti-inflammatory properties of furo[3,2-b]pyridine derivatives are closely linked to their receptor modulation activities. As noted, selective 5-HT1F receptor agonists inhibit dural inflammation in preclinical models of migraine, demonstrating a direct anti-inflammatory effect in a neurovascular context. doaj.org Furthermore, patent literature has described furo[3,2-b]pyridine derivatives as inhibitors of IκB kinase (IKK). IKK is a critical enzyme in the NF-κB signaling pathway, a central regulator of immune and inflammatory responses. Inhibition of IKK can block the production of numerous pro-inflammatory mediators, suggesting a broader potential for this chemical scaffold in treating inflammatory conditions.
Antioxidant Activity
While various furopyridine isomers have been investigated for a range of biological effects, specific studies detailing the antioxidant activity of this compound or its direct derivatives are not prominent in the reviewed scientific literature. Research on the related furo[2,3-b]pyridine scaffold has noted potential antioxidant effects, but this activity has not been a primary focus for the furo[3,2-b]pyridine class to date.
Enzyme Inhibition and Receptor Modulation
The furo[3,2-b]pyridine scaffold demonstrates remarkable versatility, enabling interaction with a diverse set of biological targets. As detailed in the preceding sections, derivatives have been engineered as potent and selective modulators of key proteins implicated in various diseases.
Summary of Key Activities:
Enzyme Inhibition:
Topoisomerases: Benzofuro[3,2-b]pyridine derivatives show potent inhibitory activity against topoisomerase II, a key target in cancer. gavinpublishers.com
Kinases: The scaffold is a source of highly selective inhibitors for cdc-like kinases (CLKs), which are involved in mRNA splicing. mdpi.com
Sirtuins: Specific derivatives have been found to inhibit SIRT1, an enzyme linked to cancer cell survival. nih.gov
IκB kinase (IKK): The scaffold has been explored for IKK inhibition, pointing to a role in modulating the primary NF-κB inflammatory pathway.
Receptor Modulation:
Serotonin Receptors: The most significant activity is as selective agonists of the 5-HT1F receptor, with direct applications in migraine therapy by preventing neurogenic inflammation. doaj.orgnih.gov
This body of research underscores the importance of the furo[3,2-b]pyridine framework as a valuable template in modern medicinal chemistry for the discovery of novel therapeutic agents.
In Vivo Pharmacological Evaluation
A thorough search for in vivo studies on this compound yielded no specific results. The following subsections, therefore, reflect a lack of available data.
There are no documented studies detailing the use of specific animal models to investigate the therapeutic effects of this compound for any disease state. Research on analogous heterocyclic systems, such as certain furo[2,3-d]pyrimidine (B11772683) and thieno[3,2-b]pyridine (B153574) derivatives, has involved murine cancer models, but this cannot be extrapolated to the title compound.
Without in vivo studies, the efficacy and therapeutic potential of this compound remain undetermined. The potential of the general furo[3,2-b]pyridine scaffold has been noted in the context of kinase inhibition and as modulators of the Hedgehog signaling pathway, but specific efficacy data for the 2-methyl-3-oxo derivative is not available.
Structure-Activity Relationship (SAR) Studies
No formal Structure-Activity Relationship (SAR) studies have been published specifically for this compound or a series of its direct derivatives.
Information regarding how modifications to the 2-methyl or other positions on the furo[3,2-b]pyridin-3(2H)-one core affect biological activity is not available. SAR studies on different, non-oxo substituted furo[3,2-b]pyridines have shown that substitutions at the 2, 3, 5, and 7-positions are critical for activity and selectivity as kinase inhibitors or for cytotoxic properties against cancer cell lines. However, these findings are not directly applicable to the 3-oxo variant specified.
There is no published research correlating the electronic properties (such as electron-donating or -withdrawing nature of substituents) of this compound derivatives with their biological efficacy.
Mechanism of Action Investigations
Specific investigations into the molecular mechanism of action for this compound have not been reported. While related compounds are known to target specific enzymes or pathways, the precise biological targets of this compound are unknown. For instance, the metabolic activation of the simpler compound 2-methylfuran (B129897) is known to be mediated by cytochrome P-450 enzymes, but this is a distinct chemical entity. Other related pyridine-based compounds have been investigated as antagonists of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5), but this is not linked to the furo[3,2-b]pyridin-3(2H)-one structure.
Molecular Target Identification and Binding Studies
Research into the derivatives of the furo[3,2-b]pyridine and related furopyridine scaffolds has led to the identification of several key molecular targets, primarily in the realm of oncology and metabolic disorders. These studies, employing various biochemical and cellular assays, have pinpointed specific enzymes and receptors with which these compounds interact, paving the way for the development of targeted therapeutic agents.
Derivatives of the closely related furo[2,3-b]pyridine scaffold have been identified as inverse agonists of the cannabinoid-1 receptor (CB1R). nih.gov These compounds have been evaluated for their ability to modulate CB1R activity, which is implicated in appetite regulation and metabolic processes. nih.gov
In the context of cancer, a significant body of research has focused on the inhibitory effects of furopyridine derivatives on various protein kinases. For instance, the furo[3,2-b]pyridine core has been identified as a novel scaffold for developing potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.gov Furthermore, a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines has been found to act as modulators of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer. nih.govresearchgate.net
Another important target identified for furo[3,2-b]pyridine derivatives is Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in cellular metabolism, stress resistance, and aging. One particular derivative, compound 3b from a synthesized series, demonstrated notable inhibition of SIRT1, alongside cytotoxic effects against breast cancer cell lines. nih.gov
Furthermore, investigations into furanopyridinone derivatives have suggested potential interactions with Methionine Aminopeptidase 2 (METAP2) and the Epidermal Growth Factor Receptor (EGFR), both of which are validated targets in cancer therapy. nih.gov Similarly, novel furo[2,3-d]pyrimidine derivatives have been designed and synthesized as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT), two key components of a major signaling pathway that promotes cell survival and proliferation in cancer. rsc.orgnih.gov One such derivative, compound 10b , exhibited potent inhibitory activity against both PI3Kα/β and AKT. rsc.orgnih.gov
The table below summarizes the identified molecular targets for various furo[3,2-b]pyridin-3(2H)-one derivatives and related compounds, along with their reported biological activities.
| Compound Class | Derivative Example | Identified Molecular Target(s) | Reported Biological Activity |
| Furo[3,2-b]pyridine | Not specified | Cdc-like kinases (CLKs) | Potent and selective inhibition nih.gov |
| 3,5,7-Trisubstituted Furo[3,2-b]pyridine | Not specified | Hedgehog Signaling Pathway | Sub-micromolar modulation nih.govresearchgate.net |
| Furo[3,2-b]pyridine | Compound 3b | Sirtuin 1 (SIRT1) | Enzyme inhibition nih.gov |
| Furo[2,3-b]pyridine | Not specified | Cannabinoid-1 Receptor (CB1R) | Inverse agonism nih.gov |
| Furanopyridinone | Compound 4c | METAP2, EGFR | Potential binding and inhibition nih.gov |
| Furo[2,3-d]pyrimidine | Compound 10b | PI3Kα/β, AKT | Dual inhibition rsc.orgnih.gov |
Molecular Docking and Computational Simulations for Ligand-Target Interactions
To elucidate the molecular basis of the observed biological activities, researchers have extensively utilized molecular docking and computational simulations. These in silico techniques provide valuable insights into the binding modes and interaction patterns of furo[3,2-b]pyridin-3(2H)-one derivatives with their respective protein targets at an atomic level.
Molecular docking studies performed on furanopyridinone derivatives, such as compound 4c , have predicted its binding mode within the active sites of METAP2 and EGFR. nih.gov In the case of METAP2, the simulations revealed that the furan ring of the compound is involved in a π-stacking interaction with a tryptophan residue (Trp148). nih.gov Crucially, the carbonyl group of the pyridinone moiety was observed to form hydrogen bonds with two arginine residues (Arg149 and Arg144), while a carbonyl group on a substituent formed a hydrogen bond with a lysine (B10760008) residue (Lys155). nih.gov These predicted interactions suggest that the C=O group of the pyridone ring plays a pivotal role in the binding affinity to METAP2. nih.gov
In a similar vein, molecular docking and dynamics simulations were conducted for the novel furo[2,3-d]pyrimidine derivative compound 10b as a dual PI3K/AKT inhibitor. rsc.orgnih.gov These computational analyses revealed that compound 10b established an improved binding pattern with key amino acid residues within the binding sites of both PI3K and AKT-1. rsc.orgnih.gov This enhanced interaction profile, as suggested by the in silico models, correlates with its potent in vitro inhibitory activity. rsc.orgnih.gov
The identification of 3,5-disubstituted furo[3,2-b]pyridines as highly selective CLK inhibitors also benefited from computational approaches to understand the structure-activity relationships and guide the optimization of these compounds. nih.gov The ability to model the ligand-target interactions helps in designing derivatives with improved potency and selectivity.
The following table presents a summary of the computational findings for derivatives of furo[3,2-b]pyridin-3(2H)-one and related scaffolds.
| Compound Class/Derivative | Target Protein | Key Predicted Interactions |
| Furanopyridinone (Compound 4c) | METAP2 | π-stacking with Trp148; Hydrogen bonds with Arg149, Arg144, and Lys155 nih.gov |
| Furo[2,3-d]pyrimidine (Compound 10b) | PI3K, AKT-1 | Improved binding pattern with key amino acids in the binding sites rsc.orgnih.gov |
| 3,5-Disubstituted Furo[3,2-b]pyridines | Cdc-like kinases (CLKs) | Structure-activity relationship guided by computational models nih.gov |
These computational studies, in conjunction with experimental data, are instrumental in the rational design of new and more effective therapeutic agents based on the furo[3,2-b]pyridine scaffold.
Applications and Future Perspectives of 2 Methylfuro 3,2 B Pyridin 3 2h One Research
Drug Discovery and Development
Exploration into the therapeutic potential of 2-Methylfuro[3,2-b]pyridin-3(2H)-one is still in a nascent stage. While it is suggested as a potential intermediate in the synthesis of more complex molecules, specific examples of its direct application in drug discovery pipelines are not readily found.
Lead Compound Identification and Optimization
There is currently a lack of published research identifying this compound as a lead compound for any specific biological target. The process of lead identification involves screening compound libraries against a therapeutic target, and subsequent optimization involves modifying the lead structure to improve potency, selectivity, and pharmacokinetic properties. Without initial screening data or identification as a "hit," its journey as a lead compound has not yet begun.
Development of Novel Therapeutic Agents
Consequently, with no established role as a lead compound, the development of novel therapeutic agents directly based on the this compound scaffold is not documented. The path from a chemical entity to a therapeutic agent is a long and complex process that requires extensive biological evaluation, and this compound has not yet been the subject of such detailed studies.
Addressing Specific Disease Areas (e.g., Cancer, Neurodegenerative Diseases)
There is no specific information available in the scientific literature linking this compound to the treatment of cancer or neurodegenerative diseases. Research in these areas often focuses on compounds that can interact with specific pathways or protein targets known to be involved in the disease pathology. To date, no such activity has been reported for this particular molecule.
Chemical Biology Probes
The use of small molecules as chemical probes to investigate biological systems is a cornerstone of chemical biology. These probes are designed to be highly selective for a specific target to allow for the study of its function in a cellular or organismal context. There is no evidence to suggest that this compound has been developed or utilized as a chemical biology probe.
Role as Synthetic Intermediates for Complex Molecules
The most frequently cited potential application for this compound is as a synthetic intermediate. Its fused heterocyclic ring system could, in principle, serve as a starting point for the construction of more elaborate molecular architectures. However, specific, documented examples of its use in the total synthesis of complex natural products or other target molecules are not available in the reviewed literature.
Emerging Research Areas
At present, there are no clearly defined emerging research areas centered on this compound. The scientific community's attention has not yet focused on this compound in a way that would signal a new wave of investigation into its properties or potential applications. Further foundational research would be required to uncover any unique chemical or biological activities that might spur future interest.
Organic Electronics and Material Science Applications
The fused heterocyclic structure of furo[3,2-b]pyridines, combining an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, makes them intriguing candidates for applications in organic electronics and material science. nih.gov Although specific studies on this compound in this context are scarce, the general class of furopyridines is being explored for various material applications. bohrium.com The inherent aromaticity and potential for forming stable, ordered structures through π-π stacking are desirable properties for organic semiconductors.
The versatility of the furo[3,2-b]pyridine (B1253681) core allows for the synthesis of derivatives with tailored electronic properties. nih.gov For instance, functionalization at different positions of the heterocyclic ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The development of efficient synthetic routes, such as those employing palladium-catalyzed cross-coupling reactions, opens up possibilities for creating a diverse library of furo[3,2-b]pyridine-based materials for systematic investigation. nih.govnih.gov
Further Elucidation of Mechanisms of Action
Significant research has been directed towards understanding the mechanisms of action of furo[3,2-b]pyridine derivatives, particularly in the context of their biological activities. researchgate.netnih.govnih.gov The furo[3,2-b]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a core structure for developing ligands for multiple biological targets. nih.gov
One of the most well-documented mechanisms of action is the inhibition of protein kinases. researchgate.netnih.gov Specifically, derivatives of furo[3,2-b]pyridine have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs). researchgate.netnih.gov CLKs are involved in the regulation of pre-mRNA splicing, and their inhibition is a potential therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. nih.gov Furo[3,2-b]pyridine-based inhibitors have been shown to bind to the ATP-binding site of these kinases. nih.gov
Furthermore, certain furo[3,2-b]pyridine derivatives have been found to be effective modulators of the Hedgehog signaling pathway. nih.gov The Hedgehog pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer. nih.gov The ability of these compounds to modulate this pathway suggests a different mechanism of action, potentially independent of kinase inhibition, highlighting the scaffold's versatility.
| Target Pathway | Key Proteins Involved | Potential Therapeutic Application |
| Kinase Inhibition | cdc-like kinases (CLKs), Homeodomain-interacting protein kinases (HIPKs) | Cancer, Neurodegenerative Diseases |
| Hedgehog Signaling | Smoothened (SMO), GLI transcription factors | Cancer |
Exploration of Novel Biological Activities
The furo[3,2-b]pyridine scaffold has been a fertile ground for the discovery of novel biological activities. researchgate.netnih.gov Beyond kinase inhibition and Hedgehog pathway modulation, research has pointed towards a range of other potential therapeutic applications.
Anticancer Activity: Numerous studies have highlighted the anticancer potential of furo[3,2-b]pyridine derivatives. storkapp.me For instance, a furo[3,2-b]pyridine derivative, designated as 3b, demonstrated significant growth inhibition of MDA-MB-231 and MCF-7 breast cancer cell lines and was also found to inhibit SIRT1, a protein involved in cellular regulation. storkapp.me This compound also showed potential in inducing apoptosis in MCF-7 cells. storkapp.me The anticancer effects are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Antiviral and Antifungal Activities: The exploration of furo[3,2-b]pyridines has also extended to infectious diseases. While specific data on this compound is not available, the broader class of pyridine derivatives has shown promise as antiviral agents. researchgate.net The structural features of the furo[3,2-b]pyridine nucleus make it a candidate for investigation against various viral and fungal pathogens.
| Biological Activity | Example/Target | Reference |
| Anticancer | Inhibition of breast cancer cell lines (MDA-MB-231, MCF-7), SIRT1 inhibition | storkapp.me |
| Antiviral | General activity of pyridine derivatives against various viruses | researchgate.net |
| Antifungal | Potential based on the heterocyclic scaffold | - |
Challenges and Opportunities in Furo[3,2-b]pyridine Research
Despite the promising outlook, research on furo[3,2-b]pyridines faces several challenges. The synthesis of functionalized furo[3,2-b]pyridine derivatives can be complex, often requiring multi-step procedures and the use of expensive catalysts. nih.govstorkapp.me Achieving regioselectivity during functionalization can also be a significant hurdle, as the reactivity of different positions on the heterocyclic core can be similar. nih.gov Furthermore, the limited commercial availability of starting materials can impede the rapid synthesis and screening of new derivatives. chemicalbook.com
However, these challenges are outweighed by the immense opportunities that the furo[3,2-b]pyridine scaffold presents. Its status as a privileged scaffold makes it an attractive starting point for the development of new therapeutic agents targeting a wide range of diseases. nih.gov The development of more efficient and scalable synthetic methods, such as those utilizing ultrasound assistance or one-pot reactions, is a key area of opportunity that could accelerate the discovery process. storkapp.me
The exploration of this scaffold in material science is still in its early stages, offering a vast and largely untapped area for research. bohrium.com The potential to create novel organic electronic materials with tailored properties could lead to significant technological advancements. Further elucidation of the structure-activity relationships and mechanisms of action of furo[3,2-b]pyridine derivatives will be crucial for realizing their full therapeutic and technological potential.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methylfuro[3,2-b]pyridin-3(2H)-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization reactions of pre-functionalized pyridine or furan precursors. For example, describes the use of Mannich-electrophilic amination cascades to construct fused furopyridinone scaffolds. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Lewis acids like ZnCl₂). Yields vary significantly (30–70%) depending on substituent steric effects and electronic properties of aryl groups .
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the fused furan-pyridinone system (e.g., δ 6.8–7.2 ppm for aromatic protons). Mass spectrometry (EI-MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 177.16) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 0–6°C in sealed, light-resistant containers. emphasizes that hygroscopic analogs like triazolopyridinones degrade via hydrolysis; thus, desiccants (e.g., silica gel) are essential for long-term stability .
Advanced Research Questions
Q. How does the coordination chemistry of this compound influence its reactivity in metal complexes?
- Methodological Answer : The compound acts as a bidentate ligand via its pyridinone oxygen and furan oxygen. demonstrates its coordination with Cu(II), forming a distorted square-bipyramidal geometry. X-ray crystallography reveals bond lengths of Cu–O (1.95–2.10 Å) and Cu–N (2.02 Å), critical for catalytic or photophysical applications. π-π stacking (3.44–3.83 Å) between adjacent ligands stabilizes supramolecular assemblies .
Q. What strategies resolve contradictions in biological activity data for furopyridinone derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from substituent positioning. Structure-activity relationship (SAR) studies using regioselective functionalization (e.g., para vs. meta substitution on aryl groups) and docking simulations (e.g., binding to CYP450 enzymes) clarify mechanisms. highlights the role of dihydronaphtho-furo-pyridinones in modulating kinase inhibition .
Q. How can intramolecular hydrogen bonding and π-interactions be experimentally characterized in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies O–H···O hydrogen bonds (2.60–2.80 Å) and π-π interactions (3.4–3.8 Å), as shown in . Computational methods (DFT at B3LYP/6-311+G(d,p)) complement experimental data by calculating interaction energies (e.g., −15 to −20 kJ/mol for π-stacking) .
Q. What are the challenges in scaling up enantioselective synthesis of this compound derivatives?
- Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) faces issues with enantiomeric excess (ee) drop during scale-up due to poor mass transfer. Microreactor systems improve ee (85–92%) by enhancing mixing efficiency. notes the use of tandem Mannich-electrophilic amination for stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
